インドカテロールマレアート

概要

説明

インダカテロールは、ノバルティス社が開発した超長作用性βアドレナリン受容体作動薬です。主に慢性閉塞性肺疾患(COPD)の治療に使用されます。 インダカテロールは、ホルモテロールやサルメテロールなどの他の類似化合物とは異なり、1日1回の投与で済むことが特徴です .

2. 製法

合成経路と反応条件: インダカテロールは、いくつかの重要な中間体を用いた複数段階のプロセスによって合成されます。 合成は、インダン誘導体の調製から始まり、次にアルキル化、還元、環化などの反応を連続的に行い、最終生成物が得られます .

工業生産方法: 工業的な環境では、インダカテロールの製造は、高収率と高純度を確保するために反応条件を最適化することにより行われます。これには、温度、圧力、および反応を促進するための特定の触媒の使用を制御することが含まれます。 最終生成物は、結晶化やクロマトグラフィーなどの技術を用いて精製されます .

科学的研究の応用

Indacaterol has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying beta-adrenoceptor agonists and their interactions.

Biology: Research on indacaterol helps in understanding the biological mechanisms of beta-adrenoceptor agonists.

Medicine: Indacaterol is extensively studied for its therapeutic effects in treating COPD and other respiratory conditions.

Industry: It is used in the development of new inhalation therapies and drug delivery systems .

作用機序

インダカテロールは、細胞内アデニルシクラーゼを刺激することにより作用し、サイクリックアデノシン一リン酸(AMP)のレベルを上昇させます。これは、気管支平滑筋の弛緩をもたらし、気管支拡張を引き起こします。 この化合物は、肺内のβ2アドレナリン受容体に選択的に作用し、心臓への影響を最小限に抑えます .

類似化合物:

- ホルモテロール

- サルメテロール

- チオトロピウム

比較: インダカテロールは、超長作用性であるため、1日1回の投与で済みます。これは、1日2回の投与が必要なホルモテロールやサルメテロールと比較して、患者のコンプライアンスを向上させます。 さらに、インダカテロールはサルメテロールと比較して、作用開始時間が速いことが特徴です .

インダカテロールの独特の特性は、慢性閉塞性肺疾患の治療において貴重な化合物であり、広範な科学研究の対象となっていることを示しています。

生化学分析

Biochemical Properties

Indacaterol Maleate works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways . This interaction causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD .

Cellular Effects

Indacaterol Maleate has been shown to inhibit collective cell migration and IGDQ-mediated single cell migration in metastatic breast cancer MDA-MB-231 cells . It also inhibits NF-κB activity in a β-arrestin2 dependent manner, preventing further lung damage and improving lung function in COPD .

Molecular Mechanism

The pharmacological effects of beta2-adrenoceptor agonist drugs, including Indacaterol Maleate, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate) .

Temporal Effects in Laboratory Settings

In a study, Indacaterol Maleate demonstrated statistically significant improvements in trough FEV 1 of 186 mL (maleate) compared with placebo after 14 days of treatment . This indicates that the effects of Indacaterol Maleate can change over time in laboratory settings.

Metabolic Pathways

The metabolism of Indacaterol can be increased when combined with Testosterone propionate

準備方法

Synthetic Routes and Reaction Conditions: Indacaterol is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the preparation of the indane derivative, which is then subjected to a series of reactions including alkylation, reduction, and cyclization to form the final product .

Industrial Production Methods: In industrial settings, the production of indacaterol involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of specific catalysts to facilitate the reactions. The final product is then purified using techniques such as crystallization and chromatography .

化学反応の分析

反応の種類: インダカテロールは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、その合成と修飾に不可欠です .

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤が使用されます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物: これらの反応から生成される主な生成物には、最終的なインダカテロール化合物を得るためにさらに処理されるさまざまな中間体が含まれます .

4. 科学研究への応用

インダカテロールは、科学研究において幅広い応用範囲を持っています。

化学: βアドレナリン受容体作動薬とその相互作用を研究するためのモデル化合物として使用されます。

生物学: インダカテロールに関する研究は、βアドレナリン受容体作動薬の生物学的メカニズムを理解するのに役立ちます。

医学: インダカテロールは、COPDやその他の呼吸器疾患の治療における治療効果について広く研究されています。

類似化合物との比較

- Formoterol

- Salmeterol

- Tiotropium

Comparison: Indacaterol stands out due to its ultra-long-acting nature, requiring only once-daily dosing. This improves patient compliance compared to formoterol and salmeterol, which require twice-daily dosing. Additionally, indacaterol has a faster onset of action compared to salmeterol .

Indacaterol’s unique properties make it a valuable compound in the treatment of chronic obstructive pulmonary disease and a subject of extensive scientific research.

特性

Key on ui mechanism of action |

Indacaterol works by stimulating adrenergic beta-2 receptors in the smooth muscle of the airways. This causes relaxation of the muscle, thereby increasing the diameter of the airways, which become constricted in asthma and COPD. It is also long acting due to its high affinity to the lipid raft domains in the airway membrane so it slowly dissociates from the receptors. Indacaterol also has a high intrinsic efficacy so it is also very rapid acting - onset of action occurs within 5 minutes. The pharmacological effects of beta2-adrenoceptor agonist drugs, including indacaterol, are at least in part attributable to stimulation of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3’, 5’-adenosine monophosphate (cyclic monophosphate). Increased cyclic AMP levels cause relaxation of bronchial smooth muscle. In vitro studies have shown that indacaterol has more than 24-fold greater agonist activity at beta2-receptors compared to beta1-receptors and 20-fold greater agonist activity compared to beta3-receptors. This selectivity profile is similar to formoterol. The clinical significance of these findings is unknown. |

|---|---|

CAS番号 |

753498-25-8 |

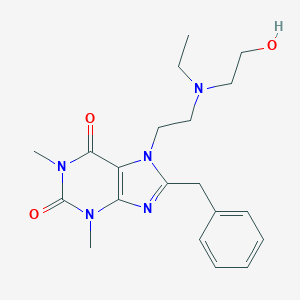

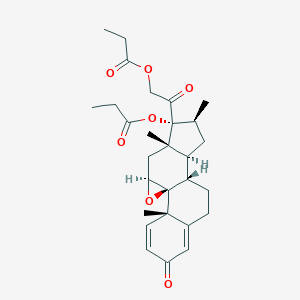

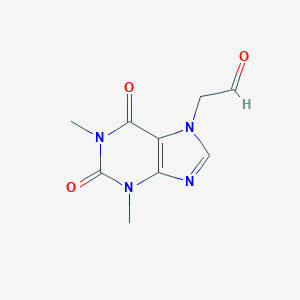

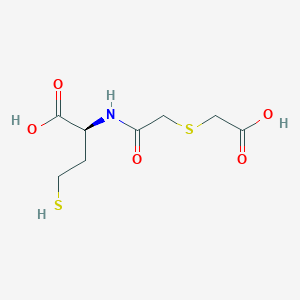

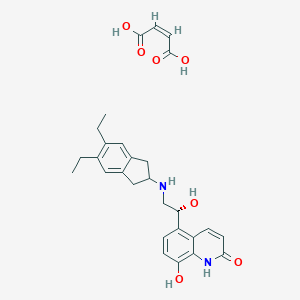

分子式 |

C28H32N2O7 |

分子量 |

508.6 g/mol |

IUPAC名 |

but-2-enedioic acid;5-[(1R)-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-1H-quinolin-2-one |

InChI |

InChI=1S/C24H28N2O3.C4H4O4/c1-3-14-9-16-11-18(12-17(16)10-15(14)4-2)25-13-22(28)19-5-7-21(27)24-20(19)6-8-23(29)26-24;5-3(6)1-2-4(7)8/h5-10,18,22,25,27-28H,3-4,11-13H2,1-2H3,(H,26,29);1-2H,(H,5,6)(H,7,8)/t22-;/m0./s1 |

InChIキー |

IREJFXIHXRZFER-FTBISJDPSA-N |

SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

異性体SMILES |

CCC1=C(C=C2CC(CC2=C1)NC[C@@H](C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

正規SMILES |

CCC1=C(C=C2CC(CC2=C1)NCC(C3=C4C=CC(=O)NC4=C(C=C3)O)O)CC.C(=CC(=O)O)C(=O)O |

外観 |

White Solid |

melting_point |

195-202°C with decomposition 195 °C (decomposition) |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

純度 |

> 95% |

数量 |

Milligrams-Grams |

溶解性 |

7.98e-03 g/L |

同義語 |

5-[(1R)-2-[(5,6-Diethyl-2,3-dihydro-1H-inden-2-yl)amino]-1-hydroxyethyl]-8-hydroxy-2(1H)-quinolinone Maleic Acid; QAB 149 Maleic Acid; Onbrez; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Indacaterol maleate is a long-acting β2-adrenoceptor agonist (LABA). [] Upon inhalation, it binds to β2-adrenoceptors located on airway smooth muscle cells. [, ] This binding activates adenylate cyclase, leading to increased intracellular cyclic AMP (cAMP) levels. Elevated cAMP levels promote smooth muscle relaxation, resulting in bronchodilation and improved airflow. []

A: While the provided abstracts don't explicitly state the molecular formula and weight of indacaterol maleate, they mention it is a chirally pure compound. [] A comprehensive search in chemical databases would be necessary to obtain this information.

A: Yes, spectroscopic methods have been explored for the quantification of indacaterol maleate. One study utilized UV spectrophotometry, measuring absorbance at 259 nm. [] Another study employed spectrofluorimetry, measuring native fluorescence at 358 nm after excitation at 258 nm. [] These methods demonstrate the applicability of spectroscopic techniques for indacaterol maleate analysis.

A: The provided abstracts primarily focus on the pharmacological properties of indacaterol maleate as a bronchodilator. [, , ] There is no information available regarding its potential catalytic properties or applications in catalytic reactions.

ANone: The abstracts do not provide information on the use of computational chemistry or modeling techniques for studying indacaterol maleate.

A: While the provided abstracts don't delve into detailed SAR studies, they highlight the importance of indacaterol maleate's chiral purity for its pharmacological activity. [] One study investigated replacing the maleate salt with acetate to mitigate post-inhalation cough, demonstrating the impact of structural modifications on the drug's profile. [] More comprehensive SAR studies would be valuable to further optimize its therapeutic properties.

A: Indacaterol maleate exhibits a prolonged duration of bronchodilation, lasting at least 24 hours, making it suitable for once-daily administration. [, ] This distinguishes it from other LABAs like salmeterol and formoterol, which typically require twice-daily dosing. [] Studies in guinea pigs demonstrated that indacaterol's bronchoprotective effect persisted for 24 hours, while salmeterol, formoterol, and salbutamol showed shorter durations of action. []

A: While the provided abstracts don't detail indacaterol maleate's metabolic pathways, one study suggests its clearance involves CYP3A4 and P-glycoprotein (P-gp). [] Inhibition of these metabolic enzymes can elevate systemic exposure to indacaterol. [] Understanding these interactions is crucial to avoid potential adverse effects and ensure therapeutic efficacy.

A: Preclinical studies employed isolated guinea pig trachea to assess indacaterol maleate's bronchodilatory effects. [, ] Researchers induced bronchoconstriction using agents like methacholine and 5-hydroxytryptamine and measured the ability of indacaterol to reverse this effect. [] These studies demonstrated indacaterol's rapid onset and prolonged duration of action compared to other bronchodilators. []

A: Several Phase III clinical trials, including the IGNITE program, investigated the efficacy of indacaterol maleate in COPD patients. [, ] These trials demonstrated significant improvements in lung function parameters like FEV1 compared to placebo, glycopyrronium, and tiotropium. [] Additionally, indacaterol showed a favorable safety and tolerability profile in Japanese patients with COPD in a large post-marketing surveillance study. []

A: While the provided abstracts mention the generally favorable safety and tolerability profile of indacaterol, [] they also acknowledge potential adverse effects associated with β2-agonists in general. [, ] These can include tachycardia, palpitations, hypokalemia, hyperglycemia, and paradoxical bronchospasm. [, ] Careful monitoring and appropriate patient selection are crucial to minimize the risk of these adverse effects.

ANone: Several analytical techniques have been employed for indacaterol maleate analysis, including:

- RP-HPLC-DAD: This method allows simultaneous quantification of indacaterol maleate and glycopyrronium bromide in pharmaceutical formulations. []

- Spectrophotometry: This method is based on measuring the absorbance of indacaterol maleate in methanol at 259 nm. []

- Spectrofluorimetry: This method measures the native fluorescence of indacaterol maleate in methanol at 358 nm after excitation at 258 nm. []

- First-Order Derivative Spectrophotometry: This method enables simultaneous determination of indacaterol maleate and glycopyrronium bromide in pharmaceutical dosage forms. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。